

parsaclisib duration of response compared to idelalisib

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Compound Focus: Parsaclisib

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Comparison of Clinical Efficacy

Drug	Indication (Trial)	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Key Supporting Data
Parsaclisib	Relapsed/Refractory Follicular Lymphoma (CITADEL-203)	77% (71/92 pts) [1] [2]	Not Reached (at data cutoff); 78% estimated at 12 months [2]	Rapid response: 93% of responses occurred by first assessment (~9 weeks) [2]
	Relapsed/Refractory Marginal Zone Lymphoma (CITADEL-204)	58.3% (BTK inhibitor-naïve, daily dosing group) [3]	12.2 months [3]	Median Progression-Free Survival (PFS) was 16.5 months [3]
	Relapsed/Refractory Mantle Cell Lymphoma (CITADEL-205)	67% [2]	Data not fully mature	Reported to be durable [1]

Drug	Indication (Trial)	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Key Supporting Data
Idelalisib	Relapsed Follicular B-cell NHL & Small Lymphocytic Lymphoma (Pivotal Trial)	54% (FL), 58% (SLL) [4] [5]	Not specified in sources	Established efficacy led to initial accelerated FDA approval [4] [5]

Key Differences and Context

- Clinical Development Status:** The data for **parsaclisib** primarily comes from phase 1/2 trials [2]. **Idelalisib** received initial accelerated approval but had its indications for Follicular Lymphoma (FL) and Small Lymphocytic Lymphoma (SLL) **voluntarily withdrawn** in 2022 after confirmatory studies could not be completed in a timely manner [6] [5].
- Safety Profiles:** A key differentiator is toxicity. **Idelalisib** has a boxed warning for serious/fatal hepatotoxicity, diarrhea/colitis, pneumonitis, and intestinal perforation [5] [7]. **Parsaclisib** was specifically designed as a next-generation inhibitor to reduce hepatotoxicity, with clinical data showing no clinically meaningful transaminase elevations [1] [8] [2]. However, diarrhea/colitis remains a common side effect for both drugs [1] [2].

Experimental Protocols from Key Studies

To contextualize the data, here are the methodologies from the pivotal trials cited.

1. CITADEL-203, -204, and -205 (Parsaclisib Trials)

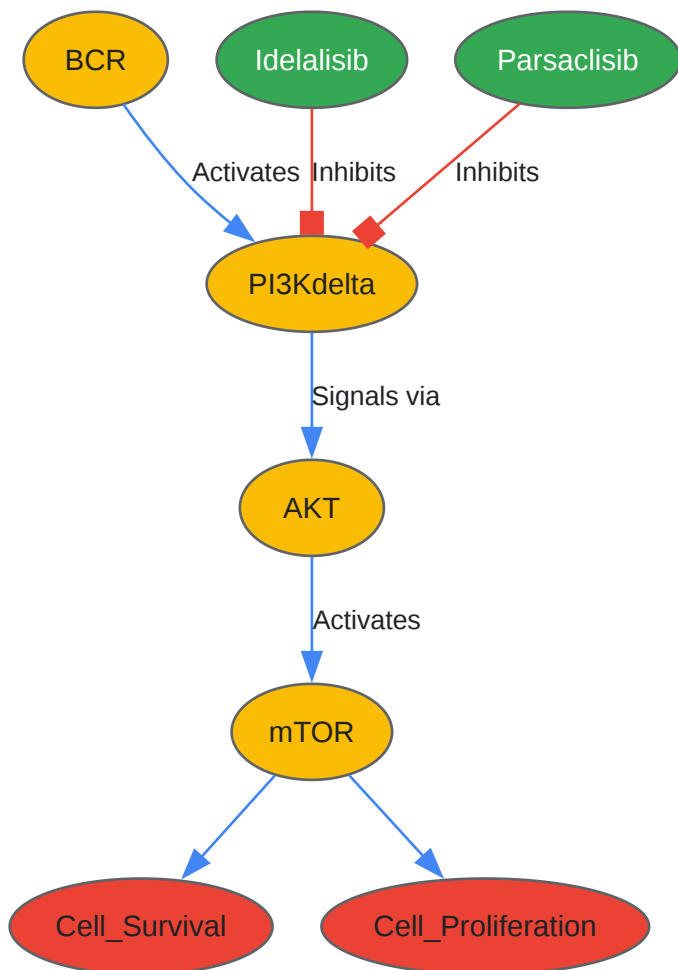
- Objective:** Phase 2 studies to evaluate the efficacy and safety of **parsaclisib** in patients with relapsed or refractory FL, MZL, and MCL.
- Patient Population:** Adults with confirmed lymphoma who had received at least one prior systemic therapy [3] [2].
- Dosing Regimen:** Patients received **parsaclisib** 20 mg once daily for 8 weeks, followed by either 20 mg once weekly or 2.5 mg once daily (daily dosing showed better efficacy) [3].
- Endpoint Assessment:** Tumor response was assessed by an Independent Review Committee (IRC) using CT/MRI scans and evaluated according to the Lugano classification [3].

2. Pivotal Idelalisib Trials

- **Objective:** To establish the efficacy of idelalisib for the treatment of relapsed FL and SLL.
- **Patient Population:** 123 participants with indolent non-Hodgkin lymphomas that had relapsed [5].
- **Endpoint Assessment:** The primary endpoint was Objective Response Rate (ORR), defined as the proportion of participants who achieved a complete or partial disappearance of their cancer after treatment [5].

Mechanism of Action and Selectivity

Both drugs are PI3K δ inhibitors, but **parsaclisib** is a next-generation inhibitor with a distinct chemical structure and higher selectivity.



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Diagram: *PI3K δ Signaling Pathway and Drug Inhibition*. Both *idelalisib* and ***paraclisib*** inhibit the *PI3K δ* isoform, a key node in the *B-Cell Receptor (BCR)* signaling pathway that promotes survival and proliferation in malignant B-cells [9] [8].

- **Structural Difference:** **Idelalisib** has a purine-based structure, while **paraclisib** features a pyrazolopyrimidine hinge-binder [8]. This structural distinction is believed to contribute to **paraclisib**'s reduced off-target toxicity, particularly the lower incidence of hepatotoxicity [8] [2].
- **Selectivity:** **Paraclisib** is described as a highly selective next-generation PI3K δ inhibitor, showing **$\geq 19,000$ -fold selectivity** for PI3K δ over other Class I PI3K isoforms in preclinical models [2].

Interpretation Guide for Researchers

- **Consider Trial Phase and Maturity:** **Paraclisib** data is from earlier-phase trials; mature median DOR for indications like MCL may not yet be available.
- **Prioritize Safety Profiles:** The distinct toxicity spectra, particularly the reduced hepatotoxicity of **paraclisib**, may be a significant differentiator in trial design and clinical use.
- **Note Regulatory Landscape:** The voluntary withdrawal of idelalisib's FL and SLL indications impacts its development context compared to **paraclisib** [6] [5].

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